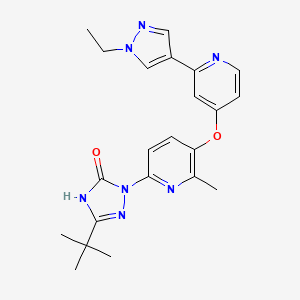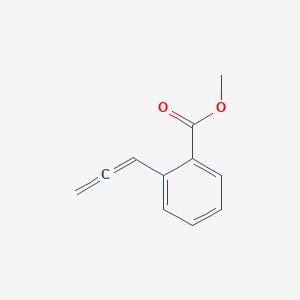![molecular formula C31H46O2 B15145831 2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytonadione, also known as vitamin K1 or phylloquinone, is a fat-soluble vitamin essential for the synthesis of blood clotting factors. It is naturally found in green leafy vegetables, vegetable oils, and some fruits. Phytonadione is used as a dietary supplement and in medical treatments to address vitamin K deficiencies and certain bleeding disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phytonadione can be synthesized through various methods, including the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically involves the use of a strong base, such as potassium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of phytonadione often involves the extraction of the compound from natural sources, such as alfalfa or other green plants. The extracted material undergoes purification processes, including chromatography, to isolate phytonadione. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phytonadione undergoes various chemical reactions, including:
Oxidation: Phytonadione can be oxidized to form hydroperoxy-phytonadione.
Reduction: It can be reduced to form dihydro-phytonadione.
Substitution: Phytonadione can undergo substitution reactions, particularly at the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Hydroperoxy-phytonadione
Reduction: Dihydro-phytonadione
Substitution: Various substituted naphthoquinones
Applications De Recherche Scientifique
Phytonadione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular processes and its impact on various biological pathways.
Medicine: Used to treat vitamin K deficiencies, bleeding disorders, and as an antidote for warfarin overdose. .
Industry: Employed in the fortification of foods and dietary supplements.
Mécanisme D'action
Phytonadione acts by promoting the synthesis of clotting factors II, VII, IX, and X in the liver. It serves as a cofactor for the enzyme γ-carboxylase, which modifies these clotting factors to their active forms. This modification involves the carboxylation of glutamic acid residues, enabling the clotting factors to bind calcium ions and participate in the coagulation cascade .
Comparaison Avec Des Composés Similaires
Phytonadione is part of the vitamin K family, which includes:
Menaquinone (Vitamin K2): Found in animal products and fermented foods. It has a longer side chain compared to phytonadione, resulting in different biological activities and longer half-life.
Menadione (Vitamin K3): A synthetic form of vitamin K that is water-soluble and used in animal feed. .
Phytonadione is unique due to its natural occurrence in plants and its specific role in the human diet and medical treatments. Its ability to be administered in various forms (oral, intramuscular, intravenous) makes it versatile for different therapeutic applications .
Propriétés
Formule moléculaire |
C31H46O2 |
|---|---|
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/t23-,24-/m1/s1 |
Clé InChI |
MBWXNTAXLNYFJB-DNQXCXABSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


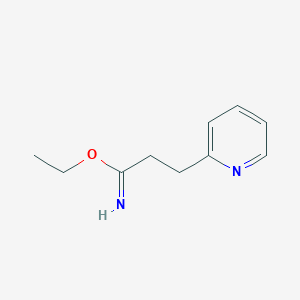
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)

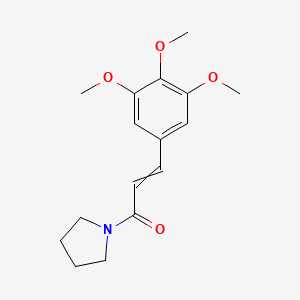

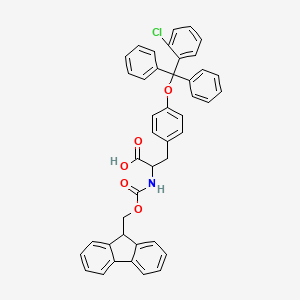
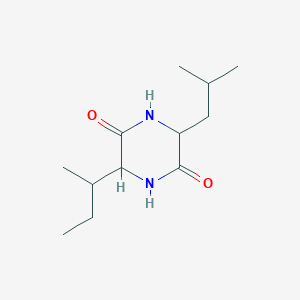
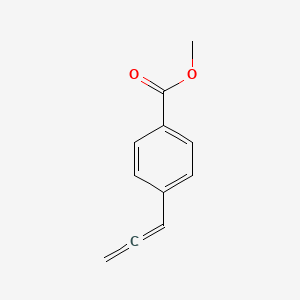
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
